Structural Differentiation from Closest Regioisomeric Analogs via 2-Methylbenzyl Substituent
The target compound bears a 2-methylbenzyl (ortho-tolyl) group at the 4-amino position, which distinguishes it from the 3-methylbenzyl (meta-tolyl) and 4-methylbenzyl (para-tolyl) regioisomers that are the nearest commercially listed analogs sharing the identical C22H22ClN3O2 molecular formula and 395.9 g/mol molecular weight . Although quantitative bioactivity data (e.g., IC50 values) for any of these three regioisomers have not been published in peer-reviewed literature or public databases as of this writing, the established SAR for 4-aminoquinoline kinase inhibitors explicitly teaches that the regiochemistry of the benzyl substituent modulates both potency and selectivity against kinase targets through differential steric occupancy of the ATP-binding pocket and altered hydrogen-bonding geometry [1]. Procurement of the correct 2-methyl isomer is therefore critical for experimental reproducibility and valid SAR interpretation.
| Evidence Dimension | Regiochemistry of the benzylamino substituent (methyl position) |
|---|---|
| Target Compound Data | 2-methylbenzyl (ortho-tolyl) isomer, CAS 1797928-79-0, MW 395.9, C22H22ClN3O2 |
| Comparator Or Baseline | 3-methylbenzyl (meta-tolyl) isomer and 4-methylbenzyl (para-tolyl) isomer; both C22H22ClN3O2, MW 395.9; no quantitative activity data publicly available |
| Quantified Difference | No quantitative difference can be reported due to absence of public activity data. Differentiation is based on well-established SAR principles for 4-aminoquinoline kinase inhibitor scaffolds [1]. |
| Conditions | Structural comparison; no bioassay data available for any regioisomer. |
Why This Matters
Procuring the correct regioisomer is essential because even a methyl-group positional shift can ablate target binding, yet the identical molecular formula and mass make the isomers indistinguishable by LC–MS or HRMS alone, posing a risk of misidentification during inventory management.
- [1] Bury, M. J.; Casillas, L. N.; et al. Amino-quinolines as kinase inhibitors. International Patent Publication IL-228103-A, 2011. https://pubchem.ncbi.nlm.nih.gov/patent/IL-228103-A (accessed 2026-05-09). View Source
